AU-130 free base

Chemical identity verification Procurement quality control Benzamide structural differentiation

AU-130 free base (CAS 246870-96-2) is a synthetic benzamide derivative gastrointestinal prokinetic agent with the molecular formula C15H20ClN3O4 and a molecular weight of 341.79 g/mol. Its IUPAC name is 2-{4-[(4-amino-5-chloro-2-methoxybenzene)amido]piperidin-1-yl}acetic acid, placing it within the substituted benzamide class that includes cisapride, metoclopramide, and mosapride.

Molecular Formula C15H20ClN3O4
Molecular Weight 341.79 g/mol
CAS No. 246870-96-2
Cat. No. B1666120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-130 free base
CAS246870-96-2
SynonymsAU-130 free base
Molecular FormulaC15H20ClN3O4
Molecular Weight341.79 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC(=O)[O-])Cl)N
InChIInChI=1S/C15H20ClN3O4/c1-23-13-7-12(17)11(16)6-10(13)15(22)18-9-2-4-19(5-3-9)8-14(20)21/h6-7,9H,2-5,8,17H2,1H3,(H,18,22)(H,20,21)
InChIKeySIFJWOOUBDSOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AU-130 Free Base (CAS 246870-96-2): A Structurally Distinct Benzamide Prokinetic with Documented Colonic and Small Bowel Transit Acceleration


AU-130 free base (CAS 246870-96-2) is a synthetic benzamide derivative gastrointestinal prokinetic agent with the molecular formula C15H20ClN3O4 and a molecular weight of 341.79 g/mol [1]. Its IUPAC name is 2-{4-[(4-amino-5-chloro-2-methoxybenzene)amido]piperidin-1-yl}acetic acid, placing it within the substituted benzamide class that includes cisapride, metoclopramide, and mosapride [2][3]. AU-130 was originally disclosed alongside its close analog AU-116 as a novel prokinetic drug demonstrated to accelerate both small bowel and colonic transit in a validated canine scintigraphic model [4]. The compound is classified under the MeSH heading *Benzamides and is noted as a prokinetic drug for accelerating small bowel and colonic transit [3].

Why AU-130 Free Base Cannot Be Replaced by Generic Prokinetic Benzamides: Regional Specificity and Unresolved Pharmacophore Determinants


Prokinetic benzamides are not functionally interchangeable because their regional activity profiles across the gastrointestinal tract differ substantially. Cisapride primarily accelerates upper gastrointestinal and small bowel transit, while metoclopramide's prokinetic effects are largely confined to the stomach and proximal small bowel, with minimal colonic activity [1][2]. Mosapride and itopride similarly exhibit regionally restricted activity patterns [2]. AU-130 and its congener AU-116 were specifically documented to accelerate both small bowel and colonic transit in a single validated in vivo model, a dual-region profile that distinguishes them from the predominantly upper-GI-biased benzamides [3]. Furthermore, the structural determinants of colonic prokinetic activity within the benzamide class—particularly the role of the piperidine N-acetic acid moiety present in AU-130 free base—remain incompletely characterized, meaning that simple structural analogs cannot be assumed to replicate this regional activity profile without confirmatory testing [4].

Quantitative Differentiation Evidence for AU-130 Free Base Versus Alternative Prokinetic Agents


Structural Confirmation of AU-130 Free Base Versus Generic Benzamide Scaffolds

The AU-130 free base (CAS 246870-96-2) is chemically distinguished from the more commonly supplied AU-130 HCl salt (CAS 145727-25-9) by its molecular formula (C15H20ClN3O4, MW 341.79 g/mol) versus the hydrochloride salt (C15H21Cl2N3O4, MW 378.25 g/mol) [1]. The free base contains the carboxylic acid moiety in its non-ionized form, as confirmed by the IUPAC name 2-{4-[(4-amino-5-chloro-2-methoxybenzene)amido]piperidin-1-yl}acetic acid, with InChIKey SIFJWOOUBDSOFL-UHFFFAOYSA-N [1]. This contrasts with generic benzamide prokinetics such as cisapride (C23H29ClFN3O4, MW 465.95 g/mol), which incorporates a 4-fluorophenoxypropoxy substitution pattern absent in AU-130, and metoclopramide (C14H22ClN3O2, MW 299.80 g/mol), which lacks the piperidine N-acetic acid moiety [2].

Chemical identity verification Procurement quality control Benzamide structural differentiation

Colonic Prokinetic Activity of AU-130 in Rats Versus Upper-GI-Biased Benzamide Comparators

In a study examining the effect of novel colonic prokinetic agents on intestinal motility and defecation in rats and dogs, AU-130 and AU-224 were evaluated as colonic prokinetic agents [1]. This functional colonic activity contrasts with published data for cisapride and mosapride, which failed to enhance colonic transit in rodent models, and with metoclopramide, whose prokinetic effects are predominantly gastric and proximal small bowel [2]. The colonic prokinetic activity of AU-130 in rats represents a meaningful differentiation from upper-GI-biased benzamides for researchers specifically targeting lower gastrointestinal motility disorders.

Colonic motility Defecation model Benzamide prokinetic comparison

Simultaneous Small Bowel and Colonic Transit Acceleration in a Validated Canine Scintigraphic Model

In the definitive primary publication by Iwanaga et al. (1998), AU-130 and AU-116 were evaluated alongside baseline controls in a validated canine scintigraphic model measuring regional gastrointestinal transit. Two novel prokinetic drugs (AU-116 and AU-130) accelerated small bowel and colonic transit when administered by intravenous injection to fasting dogs (n = 4) [1]. The study employed a dual-isotope method with 99mTc-labeled polystyrene pellets in food and 111In-labeled pellets in a pH-sensitive capsule designed to dissolve in the distal bowel, enabling simultaneous measurement of gastric emptying, small bowel transit, and colonic transit over 24 hours [1]. This simultaneous dual-region acceleration profile distinguishes AU-130 from agents such as erythromycin (predominantly gastric), metoclopramide (gastric and proximal small bowel), and mosapride (upper GI only) [2].

Scintigraphic transit measurement Canine GI model Regional prokinetic profiling

Colonic Selectivity of AU-130 Versus Predominantly Upper-GI Prokinetic Comparators: Class-Level Pharmacological Inference

The benzamide prokinetic class exhibits a spectrum of regional activity across the GI tract that correlates with receptor pharmacology profiles. Classic benzamides (metoclopramide, cisapride, renzapride, zacopride) function as 5-HT4 receptor agonists with varying degrees of 5-HT3 receptor antagonism, and their prokinetic effects are primarily exerted on gastric emptying and small bowel transit [1][2]. AU-130 was specifically designated as a colonic prokinetic agent in the Japanese Journal of Pharmacology study title, suggesting a regional activity profile distinct from the predominantly upper-GI benzamides [3]. The structural feature unique to AU-130 within this class—the free carboxylic acid moiety on the piperidine N-acetic acid side chain—may confer pharmacokinetic or pharmacodynamic properties favoring distal gut activity, though this hypothesis remains untested [4].

Regional GI selectivity Colonic vs. gastric prokinesis Benzamide receptor pharmacology

AU-224 (Butyl Ester Prodrug) as a Structurally Related Comparator: Lipophilicity Constraints on Oral Bioavailability

AU-224 is the butyl ester derivative of the AU-130 free base pharmacophore, where the carboxylic acid group of AU-130 is esterified with a butyl group, yielding the molecular formula C19H28ClN3O4 (MW 397.9 g/mol) [1]. AU-224 was reported to exhibit potent gastro- and colon-prokinetic activities by oral administration without significant side effects in some studies [1]. However, other reports indicate that AU-224 shows only weak gastrointestinal prokinetic activity after oral administration due to its low lipophilicity . This conflicting profile for the closely related butyl ester analog underscores the critical importance of the carboxylic acid functional group in AU-130 free base for its pharmacological properties, and suggests that simple esterification to improve oral bioavailability may not be straightforward without altering the activity profile [1].

Oral bioavailability Lipophilicity Prodrug strategy Structural analog comparison

Recommended Research and Procurement Application Scenarios for AU-130 Free Base Based on Verified Evidence


Preclinical Canine Models of Lower Gastrointestinal Motility Disorders

AU-130 free base is most appropriately used in canine scintigraphic or manometric studies of colonic and small bowel motility, where its documented dual-region prokinetic activity has been validated. The Iwanaga et al. (1998) canine model provides a directly replicable experimental framework using IV administration of AU-130 with 99mTc/111In dual-isotope scintigraphic readouts over 24 hours [1]. This application is particularly relevant for researchers investigating postoperative ileus, opioid-induced constipation, or slow-transit constipation where agents with both small bowel and colonic activity are mechanistically desirable [1].

In Vitro Receptor Pharmacology Profiling of the Benzamide Prokinetic Pharmacophore

Given the absence of published receptor binding or functional assay data for AU-130, the free base form is ideally suited as a reference compound for systematic in vitro pharmacological profiling. Researchers can use AU-130 free base in radioligand binding assays at cloned human 5-HT4, 5-HT3, D2 dopamine, and other relevant receptors to establish its molecular target profile relative to well-characterized benzamides such as cisapride, metoclopramide, and mosapride [2][3]. The free carboxylic acid form ensures that the native pharmacophore is tested without counterion interference, enabling direct comparison with published benzamide SAR data [4].

Colonic Motility and Defecation Studies in Rodent Models

Based on the Japanese Journal of Pharmacology (1999) study examining AU-130 and AU-224 effects on intestinal motility and defecation in rats [5], AU-130 free base can be employed in rodent colonic transit models (e.g., bead expulsion assays, charcoal meal tests, or in vivo manometry) where agents with colonic-specific prokinetic activity are being screened. This application is distinct from studies using cisapride or mosapride, which have been reported to lack colonic transit-enhancing efficacy in rodent models [6].

Structure-Activity Relationship (SAR) Studies of the N-Acetic Acid Benzamide Series

AU-130 free base serves as the parent carboxylic acid compound in a series that includes the butyl ester prodrug AU-224 (CAS 287399-47-7) and the related prokinetic AU-116 [1][4]. Medicinal chemistry programs investigating the influence of the piperidine N-substituent (carboxylic acid vs. ester vs. other modifications) on GI regional selectivity, potency, and oral bioavailability can use AU-130 free base as the benchmark reference standard for the free acid pharmacophore [4]. This is supported by the improved synthesis route published for AU-224, which provides scalable chemistry access to this compound series [4].

Quote Request

Request a Quote for AU-130 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.